

6-Methyl-4-chromanone: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: 6-Methyl-4-chromanone

Cat. No.: B1361120

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An In-depth Overview of Core Physical, Chemical, and Biological Properties

Abstract

6-Methyl-4-chromanone is a heterocyclic organic compound that serves as a vital structural motif and synthetic intermediate in medicinal chemistry and drug discovery. Its chromanone core is present in a variety of naturally occurring and synthetic molecules exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Methyl-4-chromanone**, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a versatile building block for therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

6-Methyl-4-chromanone, also known by its IUPAC name 6-methyl-2,3-dihydrochromen-4-one, is a solid at room temperature.^[1] It is characterized by a molecular formula of $C_{10}H_{10}O_2$ and a molecular weight of approximately 162.19 g/mol.^{[1][2]}

Identifiers and Structure

Identifier	Value
IUPAC Name	6-methyl-2,3-dihydrochromen-4-one[2]
Synonyms	6-Methylchroman-4-one, 6-Methyl-3,4-dihydro-2H-1-benzopyran-4-one[2]
CAS Number	39513-75-2[1]
Molecular Formula	C ₁₀ H ₁₀ O ₂ [1]
SMILES	<chem>Cc1ccc2OCCC(=O)c2c1</chem>
InChI Key	RJHXEPLSJAVTFW-UHFFFAOYSA-N

Physicochemical Data

The key physicochemical properties of **6-Methyl-4-chromanone** are summarized below, providing essential data for experimental design and handling.

Property	Value	Reference(s)
Molecular Weight	162.19 g/mol	[1]
Appearance	Colorless liquid to low melting solid	[2]
Melting Point	31-35 °C	[1]
Boiling Point	141-143 °C at 13.5 mmHg	[1]
Density	1.071 g/mL at 25 °C	[1]
Solubility	Soluble in Methanol	[3]
Storage	Store at 0 - 8 °C in a dry, dark place	[2][3]

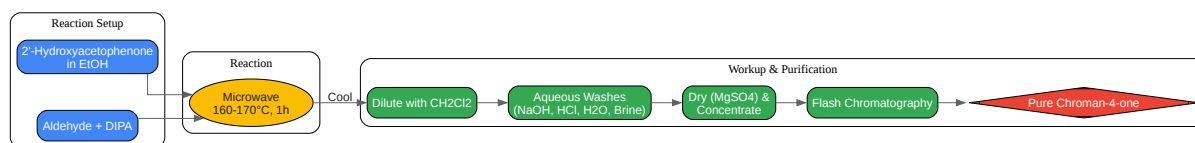
Experimental Protocols

Synthesis of 4-Chromanone Derivatives

A general and efficient method for the synthesis of substituted chroman-4-ones involves a base-mediated intramolecular cyclization of a 2'-hydroxyacetophenone precursor. The following protocol is a representative example.

Method: Microwave-Assisted Intramolecular Cyclization

- **Reaction Setup:** In a microwave-safe vessel, dissolve the appropriate 2'-hydroxyacetophenone in ethanol (EtOH) to create a 0.4 M solution.^[4]
- **Addition of Reagents:** To this solution, add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents).^[4]
- **Microwave Irradiation:** Seal the vessel and heat the mixture using microwave irradiation at 160–170 °C for 1 hour.^[4]
- **Workup:** After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous sodium hydroxide (NaOH), 1 M aqueous hydrochloric acid (HCl), water, and finally brine.^[4]
- **Drying and Concentration:** Dry the organic phase over magnesium sulfate (MgSO₄), filter the solution, and concentrate it under reduced pressure to yield the crude product.^[4]
- **Purification:** Purify the crude chroman-4-one derivative by flash column chromatography on silica gel.^[4]



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General workflow for the synthesis of 4-chromanone derivatives.

Analytical Characterization

Standard analytical techniques are employed to confirm the structure and purity of **6-Methyl-4-chromanone**.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- **Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
- **Analysis:** The resulting spectra are analyzed for chemical shifts, coupling constants, and integration to confirm the molecular structure. Purity can be assessed using quantitative NMR (qNMR) with an internal standard.

2.2.2. Infrared (IR) Spectroscopy

- **Sample Preparation:** The IR spectrum can be obtained using a neat sample (as a thin film between salt plates) or as an Attenuated Total Reflectance (ATR) measurement.[\[2\]](#)
- **Acquisition:** Scan the sample over the standard mid-IR range (e.g., $4000\text{--}400\text{ cm}^{-1}$).
- **Analysis:** The spectrum is analyzed for characteristic absorption bands, particularly the strong carbonyl (C=O) stretch of the ketone functional group.

2.2.3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample is typically introduced via Gas Chromatography (GC-MS) for volatile compounds or by direct infusion for Electrospray Ionization (ESI-MS).[\[2\]](#)
- **Ionization:** Electron Impact (EI) is common for GC-MS, while ESI is used for less volatile samples.
- **Analysis:** The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which confirms the molecular weight. The fragmentation pattern offers additional structural

information.[2]

Biological Significance and Applications

6-Methyl-4-chromanone is a valuable synthetic intermediate for creating more complex molecules with desirable biological activities.[2] The chromanone scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide array of pharmacological properties.

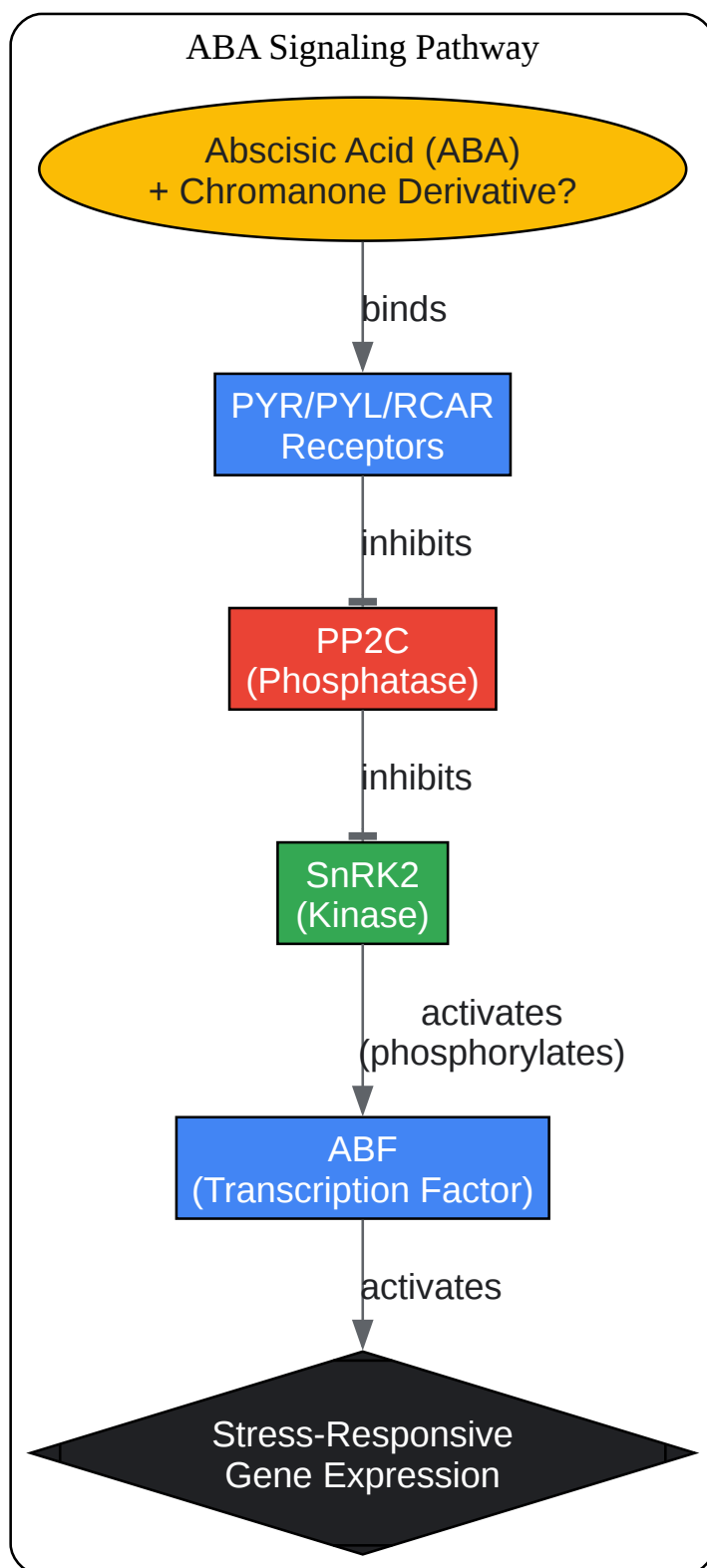
Intermediate in Drug Discovery

The chemical reactivity of the ketone group in **6-Methyl-4-chromanone** allows for various transformations, such as reductions, Grignard reactions, and condensations, enabling the generation of diverse compound libraries for high-throughput screening.[5] It has been utilized as a precursor in the synthesis of compounds targeting neurological disorders and as a substrate for enzymatic reductions to produce chiral alcohols.[2]

Role in Plant Immunity Signaling

Recent studies have indicated that derivatives of 4-chromanone can act as inducers of plant immunity. Specifically, certain compounds have been shown to enhance resistance to viral diseases in plants, such as the Cucumber Mosaic Virus (CMV) in passion fruit.

The proposed mechanism involves the modulation of the abscisic acid (ABA) signaling pathway. ABA is a key plant hormone that regulates responses to various stresses. In the core ABA signaling pathway, the binding of ABA to its receptors (PYR/PYL/RCAR) leads to the inhibition of Type 2C protein phosphatases (PP2Cs). This inhibition relieves the suppression of SNF1-related protein kinases (SnRK2s), which can then phosphorylate downstream transcription factors (like ABFs) to activate stress-responsive gene expression. It is speculated that 4-chromanone derivatives may mediate this pathway, leading to an enhanced defense response.



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Simplified ABA signaling pathway potentially modulated by 4-chromanone derivatives.

Conclusion

6-Methyl-4-chromanone is a compound of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an important building block for the creation of novel therapeutic agents and other bioactive molecules. The methodologies for its synthesis and analysis are well-established, allowing for its reliable use in research and development. Further exploration of the chromanone scaffold, exemplified by **6-Methyl-4-chromanone**, holds promise for the discovery of new drugs and agrochemicals.

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